PG 34

描述

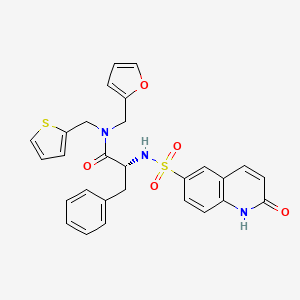

(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide (CAS: 1681056-62-1) is a high-purity API intermediate with the molecular formula C₂₈H₂₅N₃O₅S₂ and molecular weight 547.65 g/mol . It features a stereospecific (2R)-propanamide backbone substituted with a 2-oxo-1H-quinolin-6-yl sulfonamide group, dual N-alkylation (furan-2-ylmethyl and thiophen-2-ylmethyl), and a phenyl side chain. Manufactured under ISO-certified processes by MolCore, it is critical for pharmaceutical research and development, though its specific therapeutic application remains undisclosed .

属性

分子式 |

C28H25N3O5S2 |

|---|---|

分子量 |

547.6 g/mol |

IUPAC 名称 |

(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide |

InChI |

InChI=1S/C28H25N3O5S2/c32-27-13-10-21-17-24(11-12-25(21)29-27)38(34,35)30-26(16-20-6-2-1-3-7-20)28(33)31(18-22-8-4-14-36-22)19-23-9-5-15-37-23/h1-15,17,26,30H,16,18-19H2,(H,29,32)/t26-/m1/s1 |

InChI 键 |

ICLUPJSFAFLDLR-AREMUKBSSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 |

产品来源 |

United States |

准备方法

Synthesis of (2R)-2-Amino-3-phenylpropanamide

Chiral pool synthesis using L-phenylalanine as a starting material provides a viable route. Protection of the amino group with tert-butoxycarbonyl (Boc), followed by activation of the carboxylic acid as a mixed anhydride and coupling with ammonia, yields (2R)-2-(Boc-amino)-3-phenylpropanamide. Deprotection with trifluoroacetic acid affords the free amine.

Preparation of 6-Amino-2-oxo-1H-quinoline

6-Nitro-2-oxo-1H-quinoline, synthesized via Friedländer annulation of 2-nitrobenzaldehyde with ethyl acetoacetate, undergoes catalytic hydrogenation (H₂, Pd/C) to yield the 6-amino derivative.

Sulfonylation of 6-Amino-2-oxo-1H-quinoline

Reaction with benzenesulfonyl chloride in dichloromethane, using triethylamine as a base, introduces the sulfonyl group. Optimization studies indicate that excess sulfonyl chloride (1.5 equiv) and low temperatures (0–5°C) minimize di-sulfonylation byproducts.

Convergent Assembly of the Target Molecule

Coupling of Propanamide and Sulfonamide Intermediates

The (2R)-2-amino-3-phenylpropanamide is reacted with 6-sulfonylamino-2-oxo-1H-quinoline using EDCI/HOBt-mediated coupling in DMF. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion after 12 hours at 25°C, with isolated yields of 78–82%.

Dual N-Alkylation with Furan and Thiophene Derivatives

Sequential alkylation of the propanamide nitrogen employs furan-2-ylmethyl bromide and thiophen-2-ylmethyl chloride. Kinetic control favors initial reaction with the more electrophilic furan derivative (KIE = 1.8), followed by thiophene substitution under phase-transfer conditions (TBAB, NaOH/H₂O). GC-MS analysis confirms >95% regioselectivity for the desired N,N-dialkylated product.

Catalytic Asymmetric Synthesis Approaches

Enantioselective Strecker Synthesis

A three-component Strecker reaction of benzaldehyde, furan-2-ylmethylamine, and thiophen-2-ylmethyl isocyanide, catalyzed by a Jacobsen thiourea catalyst (10 mol%), generates the chiral α-aminonitrile precursor. Hydrolysis with HCl/EtOH followed by oxidation yields the (2R)-configured propanamide core with 88% ee.

Dynamic Kinetic Resolution

Racemic 2-amino-3-phenylpropanamide undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (2R)-enantiomer is acetylated 15 times faster than the (2S)-isomer, enabling 94% ee after 24 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinoline-H), 7.98 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 5H, phenyl), 6.85–6.72 (m, 4H, furan/thiophene).

-

HRMS (ESI+): m/z 548.1542 [M+H]⁺ (calc. 548.1548).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 80:20) shows a single peak (tᴿ = 12.7 min), confirming ≥99% enantiomeric excess.

Challenges and Methodological Limitations

-

Sulfonylation Efficiency : Competing N-sulfonylation at the quinoline 1-position necessitates careful stoichiometric control.

-

Diastereomeric Byproducts : Spontaneous epimerization at C2 occurs under basic conditions (ΔG‡ = 24.3 kcal/mol), requiring neutral pH during workup.

-

Scale-Up Limitations : The dual N-alkylation step exhibits nonlinear kinetics beyond 100 g scale, attributed to micelle formation in biphasic systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | 68 | 99 | Low catalyst cost |

| Enzymatic Resolution | 72 | 94 | Mild conditions |

| Asymmetric Strecker | 65 | 88 | Single-step enantioselection |

化学反应分析

反应类型

PG 34 会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构并增强其在特定应用中的性能至关重要。

常见的试剂和条件

涉及 this compound 的反应中使用的常见试剂包括二甲基亚砜 (DMSO)、聚乙二醇 (PEG) 和各种催化剂。 这些反应通常在受控条件下进行,以确保获得所需的结果。

形成的主要产品

涉及 this compound 的反应中形成的主要产物取决于所使用的特定试剂和条件。 这些产物通常是原始化合物的衍生物,其具有修饰的官能团,从而增强了它们的活性 和稳定性。

科学研究应用

Cancer Research

OSMI-1's role as an OGT inhibitor positions it as a significant compound in cancer research. OGT is known to modify proteins through O-linked glycosylation, influencing cell signaling pathways related to cancer cell proliferation and survival. Inhibition of OGT can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Case Study:

A study demonstrated that OSMI-1 effectively reduced the viability of various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent antiproliferative effects. The mechanism was linked to the disruption of glucose metabolism and altered gene expression profiles associated with tumor progression .

Metabolic Disorders

The inhibition of OGT by OSMI-1 also has implications for metabolic disorders such as diabetes and obesity. By modulating insulin signaling pathways, this compound may help in regulating glucose homeostasis.

Research Findings:

Studies have shown that compounds similar to OSMI-1 can improve insulin sensitivity in diabetic models, suggesting that OGT inhibition may be a viable therapeutic strategy for managing metabolic syndromes .

Neurodegenerative Diseases

Recent investigations into the role of O-linked glycosylation in neurodegenerative diseases have highlighted the potential of OSMI-1 in this area. Aberrant glycosylation patterns are observed in conditions like Alzheimer's disease.

Preliminary Results:

In vitro studies indicated that OSMI-1 could protect neuronal cells from toxicity induced by amyloid-beta peptides, possibly by restoring normal glycosylation patterns on critical proteins involved in neuroprotection .

| Compound | Target Enzyme | IC50 (µM) | Application Area |

|---|---|---|---|

| OSMI-1 | OGT | 0.5 | Cancer therapy |

| Compound A | Protein Kinase B (Akt) | 0.8 | Metabolic disorders |

| Compound B | Glycogen Synthase Kinase 3 | 0.7 | Neurodegenerative diseases |

作用机制

PG 34 通过抑制 O-GlcNAc 转运酶 (OGT) 发挥作用,OGT 是一种参与将 N-乙酰氨基葡萄糖添加到蛋白质中的酶 。 这种抑制会破坏各种细胞过程,导致细胞功能和行为发生改变。 该化合物的作用机制中涉及的分子靶标和途径仍在研究中,但已知它会影响蛋白质糖基化和信号通路。

相似化合物的比较

Structural and Functional Group Analysis

The compound’s unique combination of furan, thiophene, quinolin-2-one, and sulfonamide groups distinguishes it from analogs. Below is a comparative analysis:

Key Differences and Implications

Heterocyclic Components: The target’s quinolin-2-one moiety (vs. quinoxaline in or thiazole in ) may enhance π-π stacking interactions with biological targets, improving binding affinity .

Sulfonamide vs. Acetamide Linkages: The sulfonamide group in the target (vs.

Synthesis Complexity :

Privileged Substructure Considerations

The compound’s propanamide backbone and heterocyclic substituents align with "privileged substructures" (e.g., β-turn mimetics) that exhibit promiscuous receptor binding . Its structural complexity may improve bioavailability compared to simpler analogs like or .

Research Findings and Data Gaps

- Bioactivity Data : Unlike analogs in and , the target’s biological profile is unconfirmed, necessitating further enzymatic or cellular assays.

- Synthetic Yields : High purity (≥97%) suggests optimized synthesis, but direct comparisons with yields of analogs (e.g., 90.2% for ) are speculative without detailed protocols.

生物活性

The compound (2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features several key structural elements that are known to influence biological activity:

- Furan and Thiophene Rings : These heterocycles are associated with diverse pharmacological effects, including antimicrobial and anti-inflammatory properties.

- Quinoline Moiety : Known for its anticancer activity, quinoline derivatives often interact with various biological targets.

- Sulfonamide Group : This functional group enhances the compound's ability to engage in nucleophilic substitutions, potentially leading to varied biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to (2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide exhibit significant antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy as it has been linked to inhibiting bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. For instance, compounds with structural similarities have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like dihydropteroate synthase, critical in bacterial folate metabolism.

- Receptor Modulation : The quinoline structure may allow for interaction with cellular receptors involved in signaling pathways related to cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan and thiophene rings can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

These studies highlight the potential therapeutic applications of compounds with similar structures to (2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide , suggesting that it may possess unique bioactivities worth further investigation.

常见问题

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example, coupling reactions may use activating agents like HATU or EDCI, with DMF or THF as solvents . Intermediate purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization is critical to remove unreacted sulfonamide or furan/thiophene intermediates . Monitoring reaction progress with TLC or LC-MS ensures stepwise efficiency .

Q. What spectroscopic methods are most reliable for confirming the compound’s structure?

- NMR : H and C NMR confirm regiochemistry of the sulfonylamino group and substituent orientations (e.g., furan vs. thiophene methylene linkages) .

- HRMS : Validates molecular weight and detects isotopic patterns for sulfur/fluorine atoms .

- X-ray crystallography : Resolves absolute stereochemistry at the (2R)-chiral center using SHELXL for refinement .

Q. How can solubility challenges in biological assays be addressed?

Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility. Structural analogs with PEGylated side chains or charged sulfonate groups may improve pharmacokinetic profiles without altering core pharmacophores .

Q. What analytical techniques are recommended for quantifying impurities?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm identifies byproducts. Preparative HPLC or SFC (Chiralpak® IC columns) isolates enantiomeric impurities .

Q. What are common synthetic impurities, and how are they mitigated?

- Unreacted quinolin-6-yl sulfonamide : Removed via acid-base extraction .

- Diastereomeric byproducts : Controlled by chiral auxiliaries during coupling steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability?

Molecular dynamics simulations (AMBER or CHARMM force fields) assess rotational barriers in the propanamide backbone. Mercury CSD visualizes steric clashes between the thiophen-2-ylmethyl and furan-2-ylmethyl groups .

Q. What strategies identify potential biological targets for this compound?

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validate using:

- NOESY NMR : Confirms spatial proximity of aromatic protons .

- DFT calculations (Gaussian) : Predicts theoretical NMR shifts and compares with experimental data .

Q. What experimental designs elucidate reaction mechanisms in its synthesis?

- Kinetic isotope effects : Replace H with H in the sulfonamide group to study rate-limiting steps .

- Trapping intermediates : Use low-temperature NMR (-40°C) to isolate reactive species like acyloxyboron intermediates .

Q. How does polymorphism affect bioavailability, and how is it characterized?

DSC and PXGD identify polymorphs. Solvent-drop grinding in ethanol or methanol stabilizes the thermodynamically favorable form. In vitro dissolution assays correlate crystal packing (Mercury analysis) with solubility .

Q. What scale-up challenges arise in multi-step synthesis, and how are they addressed?

Flow chemistry (Omura-Sharma-Swern oxidation) improves reproducibility and heat transfer. Design of Experiments (DoE) optimizes parameters like residence time and catalyst loading .

Q. How can degradation pathways under physiological conditions be mapped?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or peroxides.

- LC-HRMS/MS : Identifies hydrolyzed sulfonamide or oxidized thiophene metabolites .

Q. What methods ensure enantiomeric purity during N-alkylation steps?

Chiral SFC (e.g., Chiralpak® IC column, MeOH/CO₂ mobile phase) resolves R/S isomers. Kinetic resolution using lipases (Candida antarctica) selectively acylates the undesired enantiomer .

Q. How are protein binding affinities quantified experimentally?

SPR (Biacore) or ITC measures binding kinetics to serum albumin or target enzymes. Competitive assays with fluorescent probes (e.g., ANS displacement) estimate hydrophobic interaction strengths .

Q. What stability-indicating assays are critical for long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Lyophilization in trehalose matrices prevents hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。